molecular formula C7H3Cl2F5N2 B1630691 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 111234-64-1

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine

Cat. No. B1630691
M. Wt: 281.01 g/mol
InChI Key: QLTSRWAPKUSFOY-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine” is a hydrazine derivative . It has a molecular weight of 281.01 and a molecular formula of C7H3Cl2F5N2 .


Synthesis Analysis

This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . Another synthesis method involves adding POCl3 dropwise to an ice-cold stirred solution of hydrazone in dry DMF .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H3Cl2F5N2 . More detailed structural analysis may require advanced spectroscopic techniques.


Chemical Reactions Analysis

As a hydrazine derivative, this compound is reactive and can participate in various chemical reactions. For example, it reacts with ethyl acetoacetate to form a pyrazolone derivative .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.01 and a molecular formula of C7H3Cl2F5N2 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Novel Derivative Synthesis

Research has demonstrated the utility of phenylhydrazine derivatives in synthesizing novel compounds with potential biological activities. For example, studies have highlighted the preparation of bisaryl hydrazino-s-triazine derivatives by reacting various aryl hydrazine derivatives, including phenylhydrazine compounds, with certain triazines. These compounds were then screened for microbial activity, showing potential in the development of new antimicrobial agents (Chaudhari, Patel, & Hathi, 2006).

Antitumor Activity

Another significant area of application is in the synthesis of compounds with antitumor properties. For instance, derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have been synthesized and tested for their antitumor activity. Some of these compounds exhibited moderate to excellent growth inhibition against a variety of cancer cell lines, showcasing the potential of phenylhydrazine derivatives in cancer treatment (Bhat et al., 2009).

Synthesis of Fluorinated Compounds

The ability to synthesize fluorinated compounds has been another area of focus. Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, obtained for the first time, reveal the versatility of phenylhydrazine derivatives in creating compounds with varied tautomeric structures, potentially useful in material science and pharmaceuticals (Shchegol'kov et al., 2013).

Herbicidal Activities

Furthermore, phenylhydrazine derivatives have been utilized in synthesizing compounds with bleaching and herbicidal activities. Novel pyridazine derivatives synthesized from these processes have shown significant potential in controlling dicotyledonous plants, indicating the role of phenylhydrazine derivatives in developing new agrochemicals (Xu et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, the derivatization of key biomarkers like 4-Hydroxynonenal (4-HNE) with fluorinated phenylhydrazines has been explored to improve the analytical determination of such biomarkers, further underlining the utility of phenylhydrazine derivatives in enhancing detection and quantification methods (Matera et al., 2012).

properties

IUPAC Name

[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F5N2/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)16-15/h16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTSRWAPKUSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)NN)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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